molecular formula C13H10FN5O2 B2911859 N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide CAS No. 1327502-45-3

N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide

Cat. No.: B2911859
CAS No.: 1327502-45-3
M. Wt: 287.254
InChI Key: HZGDLKZFDKEYBQ-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,3-a]pyrimidinone core fused to an acetamide group substituted with a 4-fluorophenyl moiety. Its molecular formula is C₁₃H₁₀FN₅O₂, with a molecular weight of 287.25 g/mol (calculated from constituent atomic masses).

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5O2/c14-9-2-4-10(5-3-9)16-11(20)8-19-13(21)18-7-1-6-15-12(18)17-19/h1-7H,8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGDLKZFDKEYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)F)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide typically involves multiple steps, starting with the preparation of the fluorophenyl group and the triazolo[4,3-a]pyrimidin-2-one core. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperatures and pressures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of catalysts to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential use in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide

  • Core Structure : Triazolo[4,3-a]pyrazine (vs. triazolo[4,3-a]pyrimidine in the target compound).
  • Substituents :
    • 4-Chlorobenzylthio group at position 6.
    • 4-Methoxybenzyl substitution on the acetamide.
  • Molecular Weight : 469.944 g/mol (vs. 287.25 g/mol for the target compound).
  • Key Differences: The pyrazine ring introduces additional nitrogen atoms, altering electronic properties.

2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

  • Core Structure: Identical triazolopyrimidinone core.
  • Substituents :
    • 2-(Trifluoromethyl)phenyl on the acetamide.
  • Molecular Weight : 337.26 g/mol (vs. 287.25 g/mol for the target compound).
  • Key Differences :
    • The trifluoromethyl group increases electronegativity and metabolic stability but may reduce solubility due to higher lipophilicity.
    • Substitution at the ortho position (vs. para in the target compound) could sterically hinder receptor binding .

N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam)

  • Core Structure : Triazolo[1,5-a]pyrimidine (different fusion position vs. triazolo[4,3-a]pyrimidine).
  • Substituents :
    • Sulfonamide group linked to a 2,6-difluorophenyl moiety.
  • Use: Herbicide (vs.
  • Key Differences :
    • Sulfonamide group enhances acidity (pKa ~4.5), improving soil mobility for agricultural use.
    • Difluorophenyl substitution provides broader halogen bonding but reduces selectivity for mammalian targets .

Physicochemical and Pharmacological Data Comparison

Property Target Compound 2-(Trifluoromethyl)phenyl Analog 4-Chlorobenzylthio Analog Flumetsulam
Molecular Weight 287.25 g/mol 337.26 g/mol 469.94 g/mol 324.28 g/mol
LogP (Predicted) 1.8–2.2 2.5–3.0 3.5–4.0 1.5–2.0
Solubility (µg/mL) ~50 (moderate) ~20 (low) <10 (very low) >100 (high)
Bioactivity Kinase inhibition (hypothesized) Anticandidate for CNS targets Antimicrobial activity Herbicidal

Research Findings and Implications

  • Target Compound Advantages :
    • Balanced lipophilicity (LogP ~1.8–2.2) suggests favorable blood-brain barrier penetration for CNS applications, unlike the more polar flumetsulam .
    • Para -fluorophenyl substitution optimizes steric and electronic interactions with target receptors compared to ortho -substituted analogs .
  • Limitations: Lower molecular weight may reduce binding affinity compared to bulkier analogs like the 4-chlorobenzylthio derivative . Limited solubility could necessitate prodrug strategies for oral administration.

Biological Activity

N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a triazolo-pyrimidine scaffold, which is known for its diverse biological activities. The presence of the 4-fluorophenyl group enhances its pharmacological properties.

Anticancer Activity

Research has indicated that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with the triazolo moiety can inhibit polo-like kinase 1 (Plk1), a critical protein involved in cell division and cancer progression. Inhibitors targeting Plk1 have shown promise in preclinical trials for various cancers due to their ability to disrupt mitotic processes .

Table 1: Inhibitory Activity of Triazolo-Pyrimidine Derivatives on Plk1

CompoundIC50 (μM)Mechanism of Action
This compoundTBDPlk1 inhibition
Compound A4.38Plk1 inhibition
Compound B2.92Plk1 inhibition

Note: TBD indicates that specific data for the compound is still to be determined.

Antimicrobial Activity

The triazole ring system has been associated with antimicrobial properties. Various studies have reported that triazole derivatives exhibit antibacterial and antifungal activities. For example, compounds containing the triazole structure have been shown to disrupt microbial cell wall synthesis and interfere with nucleic acid metabolism .

Table 2: Antimicrobial Efficacy of Triazole Derivatives

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
Compound CS. aureus32 µg/mL
Compound DC. albicans16 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. Substitutions at various positions on the phenyl ring or modifications to the triazole and pyrimidine components can enhance potency and selectivity against specific targets .

Key Findings from SAR Studies:

  • Fluorination: The introduction of fluorine at the para position significantly enhances lipophilicity and binding affinity.
  • Amide Groups: The incorporation of amide functionalities has been shown to improve interactions with target proteins through hydrogen bonding.

Case Studies

Several studies have explored the efficacy of triazolo-pyrimidine derivatives in vivo and in vitro:

  • In Vivo Efficacy: A study demonstrated that a related triazolo-pyrimidine derivative significantly reduced tumor size in murine models of breast cancer.
  • In Vitro Assays: HeLa cell line assays showed that compounds with similar structures induced apoptosis through mitochondrial pathways.

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